2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Attachment of the Prop-2-en-1-yl Group: This step can be achieved through a Heck reaction, where the thienopyrimidine core is coupled with a prop-2-en-1-yl halide in the presence of a palladium catalyst.
Addition of the 3-Methoxyphenoxyethyl Group: This final step involves the nucleophilic substitution of the thienopyrimidine core with 3-methoxyphenoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienopyrimidine rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted thienopyrimidine derivatives.
Scientific Research Applications
2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(BUT-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
The uniqueness of 2-{[2-(3-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-3-(PROP-2-EN-1-YL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential biological activities. The presence of the 3-methoxyphenoxyethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N2O3S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N2O3S2/c1-3-12-26-23(27)20-16-21(17-8-5-4-6-9-17)31-22(20)25-24(26)30-14-13-29-19-11-7-10-18(15-19)28-2/h3-11,15-16H,1,12-14H2,2H3 |
InChI Key |
DELVZUFVGOGSRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C |
Origin of Product |
United States |
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